molecular formula C27H31N6O+ B10777341 [Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium

[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium

Cat. No.: B10777341
M. Wt: 455.6 g/mol
InChI Key: JABMRQOJSAZJAD-UHFFFAOYSA-O
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Description

ZK-806711 is a small molecule compound belonging to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. ZK-806711 has a chemical formula of C₂₇H₃₁N₆O and a molecular weight of 455.5746 g/mol .

Preparation Methods

The synthesis of ZK-806711 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

ZK-806711 undergoes various types of chemical reactions, including:

Mechanism of Action

ZK-806711 exerts its effects primarily through the inhibition of trypsin-1, a serine protease enzyme. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can affect various biological processes, including blood coagulation and inflammation .

Comparison with Similar Compounds

ZK-806711 is compared with other naphthalene derivatives and benzimidazole compounds. Similar compounds include:

ZK-806711 is unique due to its combination of naphthalene, benzimidazole, and piperidine moieties, which contribute to its specific chemical and biological properties .

Properties

Molecular Formula

C27H31N6O+

Molecular Weight

455.6 g/mol

IUPAC Name

[amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium

InChI

InChI=1S/C27H30N6O/c1-17(28)32-11-9-23(10-12-32)34-24-7-8-25-26(15-24)33(18(2)31-25)16-19-3-4-20-5-6-21(27(29)30)14-22(20)13-19/h3-8,13-15,23,28H,9-12,16H2,1-2H3,(H3,29,30)/p+1

InChI Key

JABMRQOJSAZJAD-UHFFFAOYSA-O

Canonical SMILES

CC1=NC2=C(N1CC3=CC4=C(C=C3)C=CC(=C4)C(=[NH2+])N)C=C(C=C2)OC5CCN(CC5)C(=N)C

Origin of Product

United States

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